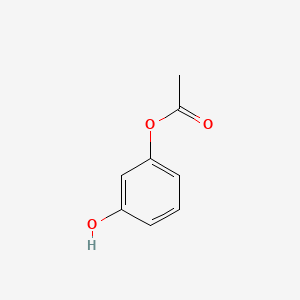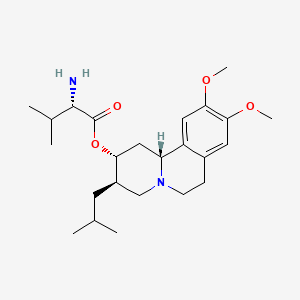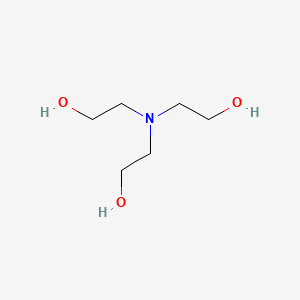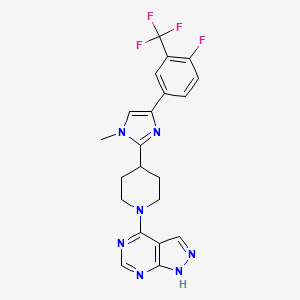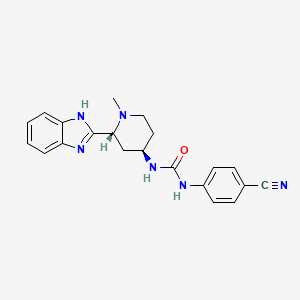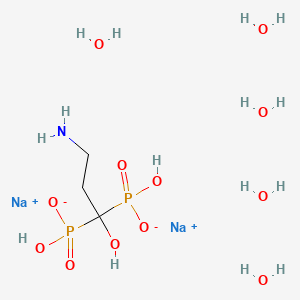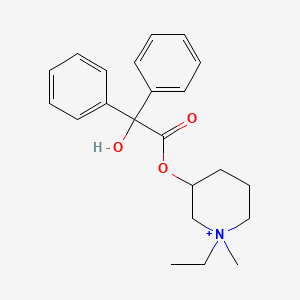
Pipenzolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pipenzolate is a quaternary ammonium antimuscarinic drug that is used for the treatment of gastrointestinal disorders such as peptic ulcers, irritable bowel syndrome, and gastric hypersecretion. The drug acts by blocking the muscarinic receptors present in the smooth muscles of the gastrointestinal tract, thereby reducing the motility and secretions.
Aplicaciones Científicas De Investigación
Analytical Methods Development
Pipenzolate, a compound with various applications in pharmacology, has been the focus of research in developing analytical methods for its quantification and analysis. Hadad (2008) established a liquid chromatographic method for quantifying pipenzolate bromide and its hydrolysis products, indicating the method's utility in analyzing the stability and degradation of pipenzolate (Hadad, 2008).
Comparative Pharmacological Studies
In the realm of comparative pharmacology, pipenzolate has been compared to other similar drugs for its effects. For instance, Garner, Collins, and Robson (1967) investigated pipenzolate in the context of its efficacy compared to other anticholinergic drugs, providing insights into its relative pharmacological properties (Garner, Collins, & Robson, 1967).
Veterinary Medicine Applications
In veterinary medicine, Burgener, Fischer, Adams, Schabel, and Plume (1976) explored the use of pipenzolate bromide in cholangiography procedures for dogs. This study highlights the application of pipenzolate in diagnostic imaging techniques in veterinary medicine (Burgener et al., 1976).
Synthesis and Pharmacological Properties
Research by Vardanyan (2018) on the synthesis and pharmacological properties of derivatives of 3-substituted and 1,3-disubstituted piperidines, including pipenzolate, sheds light on the broader chemical family to which pipenzolate belongs and its pharmacological potential (Vardanyan, 2018).
Green Analytical Chemistry
Elzanfaly, Hegazy, Saad, Salem, and Abd El Fattah (2015) conducted research on developing greener analytical methods for pharmaceuticals, including pipenzolate. This highlights the environmental considerations in the analysis of drugs like pipenzolate (Elzanfaly, Hegazy, Saad, Salem, & Abd El Fattah, 2015).
Propiedades
Número CAS |
13473-38-6 |
|---|---|
Nombre del producto |
Pipenzolate |
Fórmula molecular |
C22H28NO3+ |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
(1-ethyl-1-methylpiperidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C22H28NO3/c1-3-23(2)16-10-15-20(17-23)26-21(24)22(25,18-11-6-4-7-12-18)19-13-8-5-9-14-19/h4-9,11-14,20,25H,3,10,15-17H2,1-2H3/q+1 |
Clave InChI |
WPUKUEMZZRVAKZ-UHFFFAOYSA-N |
SMILES |
CC[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |
SMILES canónico |
CC[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |
Otros números CAS |
13473-38-6 |
Números CAS relacionados |
125-51-9 (bromide) |
Sinónimos |
1-ethyl-3-hydroxy-1-methylpiperidinium bromide benzilate AN 1111 Ila-Med pipenzolate pipenzolate bromide Piptal |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



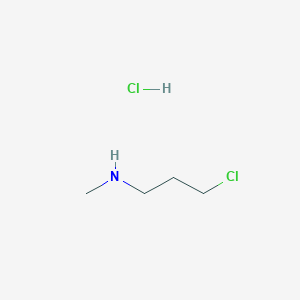
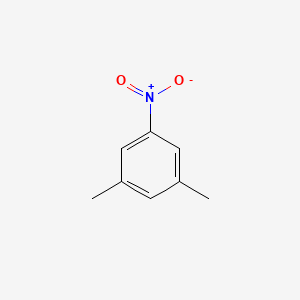
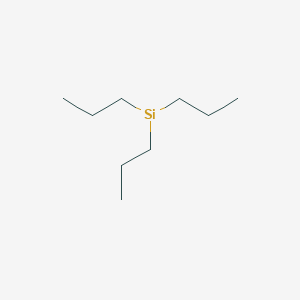
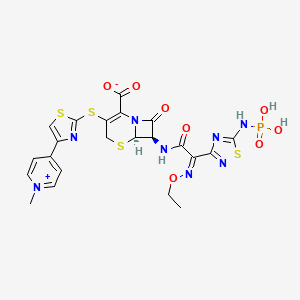
![Sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate](/img/structure/B1662114.png)
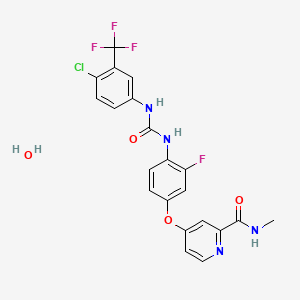
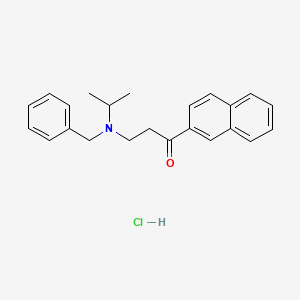
![Phenol, 2-[(2-pyridinylmethyl)amino]-](/img/structure/B1662118.png)
